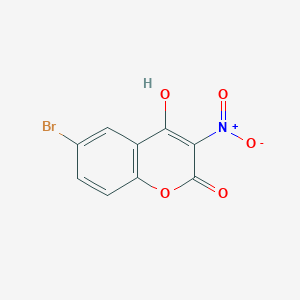
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four phenoxy groups attached to a benzene ring, which also bears two nitrile groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with phenol under specific conditions. One common method involves the use of a catalyst to facilitate the substitution of hydrogen atoms on the benzene ring with phenoxy groups. The nitrile groups are then introduced through a subsequent reaction, often involving a cyanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions: 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
作用機序
The mechanism by which 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its phenoxy and nitrile groups participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential therapeutic effects.
類似化合物との比較
- 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetraphenylbenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
Comparison: Compared to similar compounds, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical transformations. The nitrile groups also contribute to its versatility as a synthetic intermediate, making it a valuable compound in both academic and industrial research.
特性
CAS番号 |
56266-90-1 |
|---|---|
分子式 |
C32H20N2O4 |
分子量 |
496.5 g/mol |
IUPAC名 |
3,4,5,6-tetraphenoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4/c33-21-27-28(22-34)30(36-24-15-7-2-8-16-24)32(38-26-19-11-4-12-20-26)31(37-25-17-9-3-10-18-25)29(27)35-23-13-5-1-6-14-23/h1-20H |
InChIキー |
QXJKFECIPPEQDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2C#N)C#N)OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)

![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)





![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)



